molecular formula C16H18ClN3O2 B6764930 N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)acetamide

N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)acetamide

Cat. No.: B6764930
M. Wt: 319.78 g/mol
InChI Key: MGTQZDYDCNJLGT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[26]nonan-8-yl)acetamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-14-7-13(2-1-12(14)8-18)19-15(21)9-20-5-6-22-11-16(10-20)3-4-16/h1-2,7H,3-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTQZDYDCNJLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCOC2)CC(=O)NC3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)acetamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method is the oxa-Michael reaction, which is effective for creating oxygen-containing heterocycles . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity and diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as:

Uniqueness

N-(3-chloro-4-cyanophenyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)acetamide is unique due to its specific spirocyclic structure and the presence of both chloro and cyano functional groups.

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